molecular formula C15H21BrN2O3 B1390365 Tert-butyl 4-(3-bromo-4-hydroxyphenyl)piperazine-1-carboxylate CAS No. 1171917-94-4

Tert-butyl 4-(3-bromo-4-hydroxyphenyl)piperazine-1-carboxylate

Cat. No. B1390365
M. Wt: 357.24 g/mol
InChI Key: PKSIHRNBXXGCII-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(3-bromo-4-hydroxyphenyl)piperazine-1-carboxylate” is a chemical compound1. However, there is limited information available about this specific compound. It is similar to “tert-butyl 4-(4-bromophenethyl)piperazine-1-carboxylate” and “Tert-Butyl 1-piperazinecarboxylate”, which is known as Olaparib Impurity 72.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature3. For instance, “1-Boc-piperazine” undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives2. However, the specific synthesis process for “Tert-butyl 4-(3-bromo-4-hydroxyphenyl)piperazine-1-carboxylate” is not readily available.



Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-(3-bromo-4-hydroxyphenyl)piperazine-1-carboxylate” is not directly available. However, the structure of similar compounds like “tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate” has been reported4.



Chemical Reactions Analysis

The specific chemical reactions involving “Tert-butyl 4-(3-bromo-4-hydroxyphenyl)piperazine-1-carboxylate” are not readily available. However, “1-Boc-piperazine” is known to undergo Buchwald-Hartwig amination with various aryl halides2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 4-(3-bromo-4-hydroxyphenyl)piperazine-1-carboxylate” are not directly available. However, similar compounds have the following properties: Molecular Weight: 306.357, Density: 1.2±0.1 g/cm3, Boiling Point: 463.4±45.0 °C at 760 mmHg5.


Safety And Hazards

The safety and hazards of “Tert-butyl 4-(3-bromo-4-hydroxyphenyl)piperazine-1-carboxylate” are not directly available. However, similar compounds are known to have certain hazards. For instance, “1-Boc-piperidine-4-carboxaldehyde” has the hazard statements H302 - H315 - H319 - H335 - H4106.


Future Directions

The future directions of “Tert-butyl 4-(3-bromo-4-hydroxyphenyl)piperazine-1-carboxylate” are not readily available. However, similar compounds are being studied for their potential applications in various fields7.


Please note that the information provided is based on the available data and may not be fully accurate or complete. Further research and studies are needed to gain a comprehensive understanding of “Tert-butyl 4-(3-bromo-4-hydroxyphenyl)piperazine-1-carboxylate”.


properties

IUPAC Name

tert-butyl 4-(3-bromo-4-hydroxyphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)11-4-5-13(19)12(16)10-11/h4-5,10,19H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSIHRNBXXGCII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-bromo-4-hydroxyphenyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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